Binospirone, (R)-

Description

Classification and Context as an Active Metabolite of Buspirone (B1668070)

Buspirone is an anxiolytic drug belonging to the azapirone chemical class, used primarily for anxiety disorders. wikipedia.orghmdb.ca Upon administration, buspirone undergoes extensive first-pass metabolism, primarily in the liver by the cytochrome P450 enzyme CYP3A4. wikipedia.orgnewdrugapprovals.orggoogleapis.com This process generates several derivatives, including hydroxylated forms and the metabolite 1-pyrimidinylpiperazine (1-PP). wikipedia.orgdrugbank.com

Significance of Stereoisomerism in Pharmacological Activity

The structure of 6-hydroxybuspirone contains a chiral center, meaning it exists as two non-superimposable mirror images, or stereoisomers: (R)-6-hydroxybuspirone and (S)-6-hydroxybuspirone. google.com Preclinical research has placed significant emphasis on evaluating these individual enantiomers, revealing that their spatial configuration is crucial to their pharmacological activity. google.comwipo.intresearchgate.net

Research findings indicate that the (R)-enantiomer, also designated as BMS-442608, possesses greater receptor specificity, particularly for the 5-HT1A receptor, compared to the (S)-isomer. newdrugapprovals.orggoogle.comwipo.int This enhanced specificity suggests that (R)-6-hydroxybuspirone may offer a more targeted mechanism of action. google.com In a preclinical model using the rat pup ultrasonic vocalization test, both racemic (a mixture of both R and S isomers) and (R)-6-hydroxybuspirone demonstrated significant anxiolytic activity. google.com However, a notable difference was observed in animal locomotion; movement appeared to be less affected in animals dosed with the single (R)-enantiomer compared to those receiving the racemic mixture. google.com This finding from preclinical models suggests that isolating the (R)-isomer might reduce certain side effects associated with the racemate. google.com While the (R)-enantiomer shows higher receptor specificity, some research has noted that the (S)-enantiomer is cleared more slowly from the blood. newdrugapprovals.orgresearchgate.net

A study in healthy human subjects that compared the administration of the individual enantiomers and the racemate found that interconversion between the enantiomers occurs in the body. nih.gov Regardless of which form was administered (R-isomer, S-isomer, or racemate), the S-enantiomer was found to be the dominant one in plasma. nih.gov

Scope of Academic Inquiry into (R)-6-Hydroxybuspirone Research

Academic and pharmaceutical research into (R)-6-hydroxybuspirone has been driven by the goal of developing a therapeutic agent with potential advantages over buspirone and the racemic mixture of 6-hydroxybuspirone. google.com The primary focus has been on its potential as a treatment for anxiety and depression, aiming for a profile with greater specificity and potentially fewer adverse effects. google.comwipo.int

The scope of this inquiry has included:

Pharmacokinetics: Studies have investigated the absorption, distribution, metabolism, and excretion of (R)-6-hydroxybuspirone. researchgate.netnih.gov Research in rats has detailed its plasma clearance, volume of distribution, and half-life. nih.gov Human studies have compared its pharmacokinetic profile to that of buspirone and the S-enantiomer, providing data on exposure levels and the interconversion between isomers. nih.gov

Receptor Binding and Occupancy: A significant area of investigation has been its interaction with neurotransmitter receptors. newdrugapprovals.orgcaymanchem.com Research confirms its high affinity for 5-HT1A receptors and has quantified its potency in occupying these receptors in different brain regions, such as the dorsal raphe and hippocampus in rats. caymanchem.comnih.gov It has also been characterized as a dopamine (B1211576) D2, D3, and D4 receptor antagonist. caymanchem.com

Preclinical Efficacy Models: The anxiolytic potential of (R)-6-hydroxybuspirone has been assessed in established animal models. newdrugapprovals.orggoogle.com The rat pup ultrasonic vocalization test, for instance, is a sensitive method used to demonstrate its dose-dependent anxiolytic effects. newdrugapprovals.orggoogle.com

Chemical Synthesis and Resolution: considerable research has been dedicated to methods for producing the optically pure (R)-enantiomer. This includes enzymatic resolution processes and enantioselective synthesis using engineered enzymes. newdrugapprovals.orgacs.org

Detailed Research Findings

To present the preclinical data more clearly, the following tables summarize key findings from research studies.

Table 1: Pharmacokinetic Parameters of 6-Hydroxybuspirone in Rats This table presents data from a study assessing the pharmacokinetic profile of racemic 6-hydroxybuspirone in rats following intravenous administration.

| Parameter | Value (Mean +/- SD) |

| Plasma Clearance | 47.3 +/- 3.5 ml/min/kg |

| Volume of Distribution | 2.6 +/- 0.3 L/kg |

| Half-life | 1.2 +/- 0.2 h |

| Bioavailability (Oral) | 19% |

| Source: Wong et al., 2007. nih.gov |

Table 2: 5-HT1A Receptor Occupancy (EC50 Values) in Rats This table shows the concentration required to achieve 50% of the maximal receptor occupancy for racemic 6-hydroxybuspirone in different brain regions.

| Brain Region | Receptor Type | EC50 (µM) |

| Dorsal Raphe | Presynaptic | 1.0 +/- 0.3 |

| Hippocampus | Postsynaptic | 4.0 +/- 0.6 |

| Source: Wong et al., 2007. caymanchem.comnih.gov |

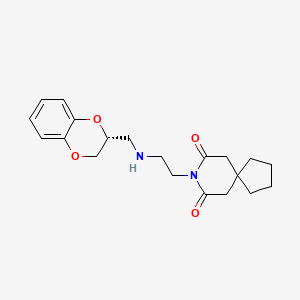

Structure

3D Structure

Properties

CAS No. |

163748-23-0 |

|---|---|

Molecular Formula |

C20H26N2O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

8-[2-[[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methylamino]ethyl]-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2/t15-/m1/s1 |

InChI Key |

BVMYCHKQPGEOSI-OAHLLOKOSA-N |

Isomeric SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNC[C@@H]3COC4=CC=CC=C4O3 |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies for R Binospirone

Stereoselective Synthesis Pathways for (R)-6-Hydroxy-Buspirone

The development of stereoselective methods to synthesize (R)-6-hydroxybuspirone is of significant interest, as this specific enantiomer exhibits a higher affinity and selectivity for the 5-HT1A receptor compared to its (S)-counterpart. newdrugapprovals.org Synthetic strategies generally involve either the direct asymmetric synthesis or the resolution of a racemic mixture. newdrugapprovals.org Key approaches include leveraging biocatalytic transformations for their high specificity and employing chemical separation techniques to isolate the desired enantiomer. newdrugapprovals.orgresearchgate.net

Biocatalysis has emerged as a powerful and green tool for producing enantiomerically pure chiral intermediates for pharmaceuticals. nih.gov In the synthesis of (R)-6-hydroxybuspirone, enzymatic and whole-cell biocatalytic methods offer high chemo-, regio-, and enantioselectivity. nih.govnih.gov Two primary biocatalytic strategies have been successfully employed: the enantioselective reduction of a prochiral ketone and the kinetic resolution of a racemic mixture. researchgate.netnih.gov

One highly effective method involves the enantioselective microbial reduction of 6-oxobuspirone. nih.gov A screening of approximately 150 microbial cultures identified specific yeast strains, such as Hansenula polymorpha SC 13845 and Candida maltosa SC 16112, that produce (R)-6-hydroxybuspirone in over 60% yield and with greater than 97% enantiomeric excess (e.e.). nih.gov Further refinement of this approach led to the use of recombinant E. coli cultures expressing an (R)-reductase from Hansenula polymorpha. nih.gov This optimized system catalyzed the reduction of 6-ketobuspirone to (R)-6-hydroxybuspirone with a 99% yield and an exceptional 99.9% e.e. at a substrate concentration of 50 g/L. nih.gov

Another successful biocatalytic route is the enzymatic resolution of racemic 6-acetoxybuspirone. researchgate.net This process utilizes the l-amino acid acylase from Aspergillus melleus, which selectively hydrolyzes the acetyl group from the (S)-enantiomer. newdrugapprovals.orgresearchgate.net After 45% conversion, (S)-6-hydroxybuspirone is produced with 95% e.e., leaving the unreacted (R)-6-acetoxybuspirone with an 88% e.e. newdrugapprovals.orgresearchgate.net The desired (R)-6-hydroxybuspirone is then obtained via acid hydrolysis of the remaining (R)-6-acetoxybuspirone. newdrugapprovals.orgresearchgate.net

Additionally, engineered enzymes have been developed for this purpose. A variant of the microbial cytochrome P450 BM-3 was engineered to efficiently catalyze the α-hydroxylation of buspirone (B1668070), directly producing the authentic human metabolite (R)-6-hydroxybuspirone with an enantiomeric excess greater than 99.5%. newdrugapprovals.orgresearchgate.net

| Biocatalyst | Substrate | Strategy | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Hansenula polymorpha SC 13845 | 6-Oxobuspirone | Asymmetric Reduction | (R)-6-Hydroxybuspirone | >60% | >97% | nih.gov |

| Recombinant E. coli expressing (R)-reductase | 6-Ketobuspirone | Asymmetric Reduction | (R)-6-Hydroxybuspirone | 99% | 99.9% | nih.gov |

| l-Amino acid acylase (Aspergillus melleus) | Racemic 6-Acetoxybuspirone | Kinetic Resolution | (R)-6-Acetoxybuspirone | N/A (Remaining Substrate) | 88% | newdrugapprovals.orgresearchgate.net |

| Engineered Cytochrome P450 BM-3 | Buspirone | Asymmetric Hydroxylation | (R)-6-Hydroxybuspirone | ~9% | >99.5% | researchgate.net |

Beyond enzymatic methods, chemical and physical separation techniques are essential for isolating enantiomers and ensuring high enantiomeric purity. americanpharmaceuticalreview.com For (R)-6-hydroxybuspirone, preparation can begin with the synthesis of a racemic mixture, which is then separated into its constituent enantiomers. newdrugapprovals.org

Chiral chromatography is a primary method for this separation. newdrugapprovals.org Techniques such as high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) are widely employed for the analytical and preparative separation of enantiomers. wvu.eduresearchgate.net These methods rely on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and enabling their separation. wvu.edu Cyclodextrin-based columns are common CSPs used for resolving a wide range of chiral compounds. researchgate.net

In addition to chromatography, crystallization can be a highly effective technique for enhancing enantiomeric purity. researchgate.net Following enzymatic resolution, the enantiomeric excess of both (R)- and (S)-6-hydroxybuspirone could be improved to over 99% through crystallization as a metastable polymorph. newdrugapprovals.orgresearchgate.net This process exploits the different physical properties of the racemate and the enantiomers, or of diastereomeric salts, to achieve separation from the solid state.

Synthesis of Buspirone Analogues and their Structural Modifications

The synthesis of buspirone analogues has been a fruitful area of research to understand the structure-activity relationships (SAR) of this class of compounds. nih.govnih.gov Modifications have been systematically made to the three primary components of the buspirone scaffold: the aryl moiety, the alkylene chain, and the cyclic imide portion. nih.gov These studies have provided valuable insights into the structural requirements for binding to dopamine (B1211576) and serotonin receptors. nih.govnih.gov The general synthetic approach often involves the alkylation of a substituted piperazine with a functionalized alkyl chain, which is then linked to a cyclic imide. mdpi.com

| Compound Name/Number | Modification Type | Specific Structural Change | Reference |

|---|---|---|---|

| Buspirone | Parent Compound | 1-(2-pyrimidinyl)piperazine linked by a butyl chain to an 8-azaspiro[4.5]decane-7,9-dione imide | nih.govnih.gov |

| Compound 32 | Cyclic Imide Variation | The spiro-imide is replaced with a 4,4-dimethyl-2,6-piperidinedione moiety | nih.gov |

| MM199 | Aryl Moiety Modification | 1-(2-pyrimidinyl)piperazine is replaced by a 2-(1,2,3,4-tetrahydroisoquinolinyl) group | nih.gov |

| Various Analogues | Alkylene Chain Alteration | The tetramethylene (butyl) chain length was varied | nih.gov |

The aryl moiety of buspirone, specifically the 1-(2-pyrimidinyl)piperazine group, has been a target for structural modification. nih.gov Research into a series of N-aryl- and heteroarylpiperazine derivatives showed that the nature and position of substituents on this aromatic system could influence receptor binding affinity. nih.gov It was observed that non-ortho substituents on the aryl group had minimal impact on binding affinity for the [3H]spiperone-labeled site. nih.gov Conversely, ortho substituents showed modest correlations between their physical parameters and receptor binding data. nih.gov A more significant modification was demonstrated in the analogue MM199, where the entire 1-(2-pyrimidinyl)piperazine unit was replaced with a 2-(1,2,3,4-tetrahydroisoquinolinyl) group, creating a compound with potent anxiolytic- and antidepressant-like properties. nih.gov

The tetramethylene (butyl) chain that links the piperazine ring and the imide portion is a critical determinant of activity. nih.gov Structure-activity relationship studies have shown that potency at the [3H]spiperone binding site is affected by the length of this alkylene chain. nih.gov While various lengths have been explored, many of the most potent analogues, including buspirone itself and the active analogue designated as compound 32, retain the four-carbon chain. nih.gov This suggests that the tetramethylene spacer provides an optimal distance and conformation for interacting with the relevant receptor sites. nih.gov Syntheses of buspirone and its analogues frequently utilize precursors like 1,4-dibromobutane or 4-chlorobutyronitrile to construct this linker. mdpi.com

The cyclic imide portion of buspirone, an 8-azaspiro[4.5]decane-7,9-dione, has also been extensively modified. nih.govnih.gov The composition of this imide group was found to affect potency. nih.gov Cyclic imides, such as glutarimides and succinimides, are known to be pharmacologically important scaffolds. researchgate.net In the development of buspirone analogues, the spirocyclic system was replaced with other imide structures. nih.gov For example, compound 32 (4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione) incorporates a piperidinedione ring in place of the spiro-imide. nih.gov This particular analogue was found to be equipotent with buspirone in its anxiolytic activity, highlighting that significant variation in the imide structure is tolerated and can lead to compounds with desirable pharmacological profiles. nih.gov

Generation of Novel Spirocyclic Scaffolds for Medicinal Use

Following a comprehensive review of scientific literature, no specific research detailing the use of (R)-Binospirone as a direct precursor or scaffold for the synthetic generation of novel spirocyclic compounds for medicinal use has been identified. The existing body of research primarily focuses on the synthesis and pharmacological activity of Binospirone itself and its closely related analogs, rather than its utilization as a starting material for the creation of new, distinct spirocyclic systems.

The field of medicinal chemistry extensively explores the synthesis of novel spirocyclic scaffolds due to their unique three-dimensional structures, which can offer improved pharmacological properties. nih.govresearchgate.net Methodologies for creating spirocycles are diverse and include techniques such as intramolecular alkylation, ring-closing metathesis, and various cycloaddition reactions. nih.govnih.gov These strategies are typically applied to a wide range of starting materials to generate libraries of spiro compounds for biological screening. researchgate.net

While the derivatization of existing drug molecules is a common strategy in drug discovery to optimize activity and pharmacokinetic profiles, the specific application of this approach to (R)-Binospirone for the purpose of generating new spirocyclic entities is not documented in the available literature. Research in this area tends to focus on the modification of more common starting materials or the development of entirely new synthetic pathways to access novel spirocyclic structures. nih.govresearchgate.netcore.ac.uk Therefore, a detailed discussion, including research findings and data tables on the generation of novel spirocyclic scaffolds directly from (R)-Binospirone, cannot be provided at this time.

Receptor Binding Profiles and Neurotransmitter System Interactions of R Binospirone

Serotonergic (5-HT) Receptor System Modulation

Binospirone's interaction with the serotonergic system is its most prominent pharmacological feature. It exhibits a high affinity and selectivity for the 5-HT1A receptor subtype, where it acts as a partial agonist. This interaction is pivotal to its mechanism of action and has been the focus of extensive research.

Binospirone, also known by its developmental code MDL 73005EF, demonstrates a high affinity for the 5-HT1A receptor. This high affinity is a key characteristic that allows it to effectively modulate serotonergic neurotransmission. Its action at this receptor is that of a partial agonist, meaning it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. This partial agonism allows for a modulatory effect, potentially stabilizing serotonergic activity. The partial agonist nature of compounds like Binospirone is considered beneficial as it can provide a balanced effect, avoiding the overstimulation that might be caused by a full agonist ox.ac.uknih.gov.

At the presynaptic level, 5-HT1A receptors function as autoreceptors, located on the soma and dendrites of serotonin neurons in the raphe nuclei. Activation of these autoreceptors leads to a decrease in the firing rate of serotonin neurons and a subsequent reduction in serotonin release. As a partial agonist, the active S(-)-enantiomer of Binospirone stimulates these presynaptic 5-HT1A autoreceptors. This initial agonistic action results in a decrease in serotonergic neurotransmission.

With chronic administration, a key adaptive change occurs: the desensitization of these presynaptic 5-HT1A autoreceptors. This desensitization is a common mechanism for many 5-HT1A receptor agonists and is thought to be a crucial step in their therapeutic action ox.ac.uknih.govderangedphysiology.com. The sustained activation of the autoreceptors by the drug leads to a gradual reduction in their sensitivity. This down-regulation of the presynaptic "brake" on the serotonin system ultimately results in an increased firing rate of serotonin neurons and enhanced serotonin release in terminal fields ox.ac.uk. This delayed-onset increase in serotonergic tone is a proposed mechanism for the therapeutic effects of this class of drugs.

In addition to its presynaptic effects, the active component of Binospirone also acts as a partial agonist at postsynaptic 5-HT1A receptors. These receptors are widely distributed in brain regions such as the hippocampus, cortex, and amygdala, which are critically involved in mood and anxiety regulation psychopharmacologyinstitute.com. By partially stimulating these postsynaptic receptors, Binospirone can directly modulate neuronal activity in these key circuits.

A critical aspect of Binospirone's pharmacology is its stereoselectivity. The compound exists as two enantiomers: the R(+) and S(-) forms. Research has unequivocally demonstrated that the pharmacological activity at the 5-HT1A receptor resides almost exclusively in the S(-)-enantiomer. Studies have shown that the S(-)-enantiomer of MDL 73005EF is the active component that acts as a 5-HT1A receptor agonist, while the R(+)-enantiomer is essentially inactive at this receptor nih.gov. This stereoselectivity is a common phenomenon in pharmacology, where the three-dimensional structure of a drug molecule dictates its ability to bind to and activate a receptor escholarship.org. In the case of Binospirone, the specific spatial arrangement of the S(-)-enantiomer allows for a precise fit into the binding pocket of the 5-HT1A receptor, leading to its agonist activity.

While Binospirone's primary target is the 5-HT1A receptor, its interaction with other serotonin receptor subtypes has also been investigated. Generally, its affinity for other 5-HT receptors, such as 5-HT2, 5-HT6, and 5-HT7, is considerably lower than for the 5-HT1A receptor. For instance, studies on the racemic mixture of MDL 73005EF have shown that it is highly selective for the 5-HT1A site, with over 100-fold lower affinity for other monoamine receptors, including other serotonin receptor subtypes nih.gov. This selectivity for the 5-HT1A receptor is a distinguishing feature of Binospirone and similar drugs in its class. Any potential clinical effects arising from interactions with these other 5-HT receptor subtypes are likely to be minimal, especially at therapeutic concentrations where the 5-HT1A receptor is the primary site of action.

High Affinity for 5-HT1A Receptors: Characterization as a Partial Agonist

Dopaminergic (DA) Receptor System Modulation

Receptor Binding Affinity of Binospirone (MDL 73005EF) and Related Compounds

| Receptor | Binospirone (MDL 73005EF) (pIC50) | Buspirone (B1668070) (Ki, nM) |

|---|---|---|

| 5-HT1A | 8.6 | 10.2 |

| Dopamine (B1211576) D2 | Moderate Affinity | 490 |

| α1-Adrenergic | >100-fold lower than 5-HT1A | 340 |

| 5-HT2 | >100-fold lower than 5-HT1A | 1300 |

| Benzodiazepine | >100-fold lower than 5-HT1A | >10000 |

Note: Data for Binospirone (MDL 73005EF) is presented as pIC50, which is the negative logarithm of the concentration required for 50% inhibition. A higher pIC50 value indicates higher binding affinity. Data for Buspirone is presented as Ki (nM), where a lower value indicates higher binding affinity. The R(+)-enantiomer of Binospirone is reported to be inactive at the 5-HT1A receptor.

D2 Receptor Interactions (Agonist and Antagonist Properties)

While specific binding data for the (R)-enantiomer of Binospirone is not extensively detailed, the pharmacology of the closely related racemic compound, buspirone, provides insight into the azapirone class's interaction with the dopamine D2 receptor. nih.govdroracle.ai Buspirone possesses a low to moderate affinity for D2 receptors and functions as an antagonist. nih.govdroracle.airesearchgate.net This interaction is considered weak and is part of a broader, complex pharmacological profile. wikipedia.orgfrontiersin.org

| Receptor | Affinity (Ki, nM) | Action |

|---|---|---|

| Dopamine D2 | ~261-795 | Antagonist |

D3 Receptor Antagonism

The dopamine D3 receptor has emerged as a significant target for neuropsychiatric disorders. frontiersin.org Buspirone, the racemate of which (R)-Binospirone is a component, demonstrates antagonist activity at the D3 receptor. frontiersin.org In fact, buspirone exhibits a higher affinity for the D3 receptor compared to the D2 receptor. frontiersin.orgnih.gov Some in vitro data have indicated an affinity for D3 that is significantly higher than for D2 receptors. nih.gov

Despite this higher affinity, human PET imaging with the D3-preferring radioligand [11C]-(+)-PHNO revealed that high doses of buspirone resulted in only modest (~25%) occupancy of D3 receptors, similar to the levels seen at D2 receptors. nih.gov This suggests that while there is an interaction, buspirone may not serve as a preferential D3 receptor blocker in humans at typical doses. nih.gov The D3 antagonism by buspirone is thought to potentially contribute to its therapeutic effects in certain conditions. frontiersin.org

D4 Receptor Antagonism

The dopamine D4 receptor is another member of the D2-like receptor family. nih.govacnp.org Buspirone has been identified as having a notable affinity for and antagonist activity at the D4 receptor. wikipedia.orgfrontiersin.org This interaction is part of the compound's broader pharmacological profile, though its specific contribution to the net clinical effect is an area of ongoing investigation. frontiersin.org The D4 receptor is located predominantly in limbic areas of the brain, which are associated with emotion and cognition, suggesting that antagonism at this site could influence these functions. acnp.org

Interactions with Other Neurotransmitter Systems

Noradrenergic Pathways

(R)-Binospirone and related compounds interact with the noradrenergic system, largely through indirect mechanisms. The racemic compound, MDL 73005EF, has been shown to cause a dose-related increase in extracellular noradrenaline in the hippocampus of awake rats. nih.govnih.gov This effect is not direct but is believed to be a consequence of its primary action at 5-HT1A receptors. nih.gov Studies have shown that the S(-)-enantiomer is responsible for this effect, while the R(+)-enantiomer (R)-Binospirone was found to be inactive in stimulating noradrenaline release. nih.gov

Furthermore, a major metabolite of the related compound buspirone, 1-(2-pyrimidinyl)piperazine (1-PP), is a potent antagonist of the α2-adrenergic receptor. researchgate.netwikipedia.org Since α2-receptors function as inhibitory autoreceptors on noradrenergic neurons, their blockade by 1-PP leads to a disinhibition of the central noradrenergic system, thereby increasing norepinephrine release. researchgate.net Buspirone itself has a very weak affinity for α1- and α2-adrenergic receptors. wikipedia.org

Indirect Effects on Diverse Neurotransmitter Systems

The primary pharmacological action of the active enantiomer of MDL 73005EF is as a potent 5-HT1A receptor agonist. nih.govnih.gov This potent interaction with the serotonin system leads to a cascade of indirect effects on other neurotransmitter systems, including the noradrenergic system as described above. nih.gov The regulation of noradrenaline release in the hippocampus by 5-HT1A agonists demonstrates a clear interplay between the serotonergic and noradrenergic systems. nih.gov The activation of 5-HT1A receptors can modulate the activity of neurons in various brain regions, leading to downstream changes in the release and signaling of other neurotransmitters. mdpi.com

Distinct Pharmacological Profile: Lack of Interaction with GABA-Benzodiazepine Receptor Complex

A defining characteristic of (R)-Binospirone and all azapirones is their distinct mechanism of action compared to older anxiolytic agents like benzodiazepines. wikipedia.orgnih.govnih.gov (R)-Binospirone does not interact with the GABA-Benzodiazepine receptor complex. droracle.aiwikipedia.orgnih.gov Benzodiazepines exert their effects by binding to a specific site on the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA). nih.govwikipedia.org This action increases chloride ion influx, leading to hyperpolarization of the neuron and subsequent sedation, muscle relaxation, and anxiolysis. nih.gov

In contrast, the azapirone class, including buspirone and by extension (R)-Binospirone, has no significant affinity for benzodiazepine receptors and does not affect GABA binding. droracle.ainih.gov This lack of activity at the GABAergic complex accounts for the absence of sedative, muscle relaxant, and anticonvulsant properties, and a lower potential for dependence and withdrawal syndromes associated with benzodiazepines. wikipedia.orgwikipedia.org

Preclinical Efficacy Studies and Behavioral Pharmacology of R Binospirone in Animal Models

Anxiolytic-like Behavioral Effects in Rodent Models

The potential anxiolytic (anti-anxiety) properties of (R)-Binospirone have been investigated in various well-established rodent models of anxiety. These studies are crucial for understanding the compound's behavioral effects and its potential as a therapeutic agent.

Conflict paradigms are classic animal models used to screen for anxiolytic drugs. These tests create a situation where an animal is motivated to perform a behavior (e.g., drinking water or eating) but is simultaneously deterred by a mild aversive stimulus, such as a foot shock. Anxiolytic compounds typically increase the rate of the punished behavior.

In studies using a conflict procedure where key pecking by pigeons was maintained by food but punished with electric shock, buspirone (B1668070), a related compound, produced significant increases in punished responding. nih.gov This effect indicates a reduction in the suppressive effect of the punishment, a hallmark of anxiolytic action. The increases in punished responding were observed at doses that did not significantly affect unpunished responding, suggesting a specific anti-punishment effect rather than a general increase in motor activity. nih.gov Research has shown that buspirone's effects in these paradigms are not mediated through the benzodiazepine receptor complex, highlighting a different mechanism of action from traditional anxiolytics like diazepam. nih.gov

| Animal Model | Behavior Measured | Effect of (R)-Binospirone Analogues | Implication |

|---|---|---|---|

| Pigeon Conflict Procedure | Rate of key pecking punished by electric shock | Increased punished responding | Anxiolytic-like effect |

| Rat Conflict Test | Licking a drinking tube that delivers a mild shock | Increased licking during punished periods | Anxiolytic-like effect |

The elevated plus maze (EPM) and the open field test are widely used to assess anxiety-like behaviors in rodents. These tests are based on the natural aversion of rodents to open and elevated spaces.

Elevated Plus Maze (EPM): The EPM consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent in and the number of entries into the open arms, reflecting a reduction in anxiety. However, studies with buspirone, a compound structurally related to (R)-Binospirone, have shown inconsistent or even anxiogenic-like effects in the EPM, with some studies reporting no increase in open arm exploration. nih.govsigmaaldrich.comnih.gov This suggests that the EPM may not be a sensitive model for detecting the anxiolytic effects of this class of compounds. nih.gov The anxiogenic-like profile of buspirone in this test is thought to be mediated by its agonist activity at postsynaptic 5-HT1A receptors. nih.gov

| Test | Key Behavioral Measures | Reported Effects of Buspirone |

|---|---|---|

| Elevated Plus Maze | Time spent in open arms, Number of open arm entries | Inconsistent; some studies report no anxiolytic effect or an anxiogenic-like profile. nih.govsigmaaldrich.comnih.gov |

| Open Field Test | Time spent in the center, Total distance traveled | Mixed results; some studies show increased center time, while others show decreased overall activity. nih.gov |

Rodents emit ultrasonic vocalizations (USVs) in response to aversive or stressful situations. The attenuation of these distress calls is considered an indicator of anxiolytic drug activity. In studies where adult rats were exposed to aversive stimuli like an air-puff, buspirone was found to dose-dependently attenuate the USV responses. nih.gov This effect was comparable to that of the classic anxiolytic diazepam, suggesting a significant anxiolytic-like property of buspirone in this paradigm. nih.gov The reduction in USVs provides a reliable measure of the compound's ability to mitigate anxiety-induced distress.

Modulation of Dopamine-Mediated Behaviors

(R)-Binospirone's pharmacological profile includes interactions with the dopamine (B1211576) system, which is implicated in motor control and the pathophysiology of psychosis.

Catalepsy, a state of motor immobility, can be induced by dopamine D2 receptor antagonists like haloperidol or by lesions of the dopamine system. Studies have shown that buspirone can decrease haloperidol-induced catalepsy in a dose-dependent manner. nih.gov Furthermore, in a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), which causes dopamine depletion, buspirone was found to improve catalepsy. nih.gov This effect is believed to be mediated through the activation of nigral 5-HT1A receptors. nih.gov These findings suggest that (R)-Binospirone may have a modulatory effect on motor function, particularly in conditions of dopamine system dysregulation.

The N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis is a leading theory for the pathophysiology of schizophrenia. nih.govnih.gov Animal models using NMDAR antagonists like MK-801 can induce a range of schizophrenia-like behaviors. nih.govnih.gov Research has demonstrated that buspirone can counteract several of these MK-801-induced phenotypes, including deficits in prepulse inhibition (a measure of sensorimotor gating), hyperlocomotion, and cognitive impairments in temporal order recognition memory. nih.govnih.gov This antipsychotic-like activity is thought to be mediated, at least in part, through its antagonist activity at dopamine D3 receptors. nih.govnih.gov These findings suggest a potential therapeutic role for compounds like (R)-Binospirone in addressing some of the core symptoms of schizophrenia. nih.gov

| Behavioral Model | Key Findings | Proposed Mechanism |

|---|---|---|

| Haloperidol-induced catalepsy | Buspirone dose-dependently decreased catalepsy. nih.gov | Dopaminergic modulation |

| 6-OHDA-induced catalepsy (Parkinson's model) | Buspirone improved catalepsy. nih.gov | Activation of nigral 5-HT1A receptors nih.gov |

| MK-801-induced schizophrenia-like phenotypes | Buspirone counteracted deficits in prepulse inhibition, hyperlocomotion, and cognitive impairment. nih.govnih.gov | Dopamine D3 receptor antagonism nih.govnih.gov |

Neuroprotective and Antioxidant Properties

Recent preclinical research has highlighted the potential of (R)-Binospirone as a neuroprotective agent, particularly concerning its antioxidant effects within the retina. Studies have focused on its ability to counteract oxidative stress, a key factor in the pathophysiology of degenerative retinal diseases. The following sections detail the findings from animal and in vitro models that demonstrate the compound's efficacy in protecting the Retinal Pigment Epithelium (RPE), a critical cell layer for retinal health. nih.gov

Mitigation of Oxidative Stress in Retinal Pigment Epithelium (RPE) Models

Chronic oxidative stress is a primary contributor to the dysfunction and atrophy of the Retinal Pigment Epithelium (RPE), which is a hallmark of conditions like age-related macular degeneration (AMD). nih.govmdpi.com Preclinical investigations have utilized models of oxidative injury to assess the protective capabilities of Binospirone.

In laboratory studies, human RPE cells (ARPE-19 line) were exposed to the chemical oxidant paraquat to induce oxidative damage. nih.govnih.gov Treatment with Binospirone demonstrated a dose-dependent protective effect on the viability of these cells under oxidative stress conditions. nih.govnih.gov Similarly, in a mouse model where oxidative injury was induced by sodium iodate (NaIO3), Binospirone administration showed significant protective effects against the induced damage. nih.govmdpi.com These findings suggest that Binospirone can effectively mitigate the direct cellular damage caused by oxidative stress in RPE models.

Preservation of RPE Structural Integrity In Vivo

The RPE forms a critical barrier in the retina, and its structural integrity is essential for maintaining retinal health and function. nih.gov Oxidative stress can disrupt the tight junctions between RPE cells, compromising this barrier. mdpi.com

In a mouse model of sodium iodate-induced oxidative damage, the structural integrity of the RPE was evaluated. nih.gov Analysis of RPE flat-mounts using ZO-1 immunostaining, a method to visualize the tight junction proteins that seal the space between cells, revealed significant preservation of RPE structure in mice treated with Binospirone compared to those who were not. nih.govmdpi.comnih.gov The treated mice showed a more organized and intact RPE monolayer, indicating that Binospirone helps maintain the cellular architecture and barrier function of the RPE amidst oxidative insults. mdpi.com This preservation of structural integrity is a key component of its neuroprotective profile. nih.gov

Enhancement of Cell Survival and Upregulation of Antioxidant Genes

Beyond direct protection, Binospirone appears to bolster the RPE's intrinsic defense mechanisms against oxidative stress. mdpi.com Studies have shown that its administration leads to enhanced cell survival and a significant upregulation of key antioxidant genes. nih.govmdpi.com

In cultured human RPE cells exposed to oxidative stress, WST-1 assays confirmed that Binospirone treatment led to a dose-dependent protection of cell viability. nih.govnih.gov In an in vivo model, daily administration of Binospirone resulted in improved survival of photoreceptors, which are critically supported by the RPE. nih.govmdpi.com

This enhanced survival is linked to the compound's influence on gene expression. Using reverse transcription–polymerase chain reaction (RT-PCR), researchers found that Binospirone treatment robustly upregulated several crucial antioxidant genes in the RPE and choroid tissues. mdpi.comresearchgate.net This upregulation signifies a strengthening of the cellular defenses against oxidative damage. mdpi.com

The table below summarizes the key antioxidant genes upregulated by Binospirone and their respective functions.

| Gene | Full Name | Function in Cellular Defense |

| Nqo1 | NAD(P)H Quinone Dehydrogenase 1 | Plays a central role in detoxifying reactive quinones and maintaining cellular redox balance, acting as a crucial guardian against cellular damage in the RPE. nih.gov |

| Sod2 | Superoxide Dismutase 2 | A mitochondrial antioxidant enzyme that serves as a frontline defender against superoxide radicals within the RPE. nih.gov |

| Gstm1 | Glutathione S-Transferase Mu 1 | An integral member of the glutathione S-transferase family that detoxifies harmful compounds by conjugating them with glutathione, thereby protecting critical cellular components. nih.gov |

| Cat | Catalase | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage by this reactive oxygen species. nih.govmdpi.com |

| Sqstm1 | Sequestosome 1 | A multifunctional protein involved in selective autophagy, which helps clear damaged cellular components, including those affected by oxidative stress. nih.govnih.gov |

Collectively, these findings demonstrate a multi-pronged mechanism of action for Binospirone, involving the direct mitigation of oxidative damage, the preservation of essential RPE structure, and the enhancement of the tissue's own antioxidant capabilities through the upregulation of protective genes. mdpi.com

In Vitro Mechanistic Investigations of R Binospirone

Utilization of Cell Culture Models for Pharmacological Evaluation

ARPE-19 Cells as an Established In Vitro Model for RPE Function

The human retinal pigment epithelial cell line, ARPE-19, serves as a crucial and well-established in vitro model for studying the function and pathology of the retinal pigment epithelium (RPE). These cells exhibit many of the morphological and functional characteristics of native RPE cells, making them a valuable tool for ophthalmic research. ARPE-19 cells are frequently used to investigate cellular responses to oxidative stress, a key factor in the pathogenesis of age-related macular degeneration (AMD). openneurologyjournal.comarvojournals.org Their utility extends to screening compounds for protective effects against oxidative damage induced by agents like hydrogen peroxide or tert-butyl hydroperoxide. arvojournals.orgresearchgate.netnih.gov The cell line allows for high-throughput screening and detailed mechanistic studies in a controlled and reproducible manner. arvojournals.org

Studies on Cellular Viability and Protective Mechanisms

While ARPE-19 cells are widely used to assess the cytoprotective potential of various compounds against oxidative stress, specific studies investigating the effects of (R)-Binospirone on the viability and protection of these cells are not extensively documented in the current literature. However, the established methodologies used with this cell line provide a clear framework for how such an evaluation could be conducted.

Typically, cellular viability in ARPE-19 cultures is quantified using assays such as the MTT assay, which measures metabolic activity, or by assessing membrane integrity through lactate dehydrogenase (LDH) leakage. nih.gov Researchers often induce cellular damage with known stressors like hydrogen peroxide, tert-butyl hydroperoxide, or blue light exposure to mimic the conditions that contribute to retinal degeneration. openneurologyjournal.comarvojournals.orgnih.gov Protective mechanisms are then explored by treating the cells with a compound of interest and observing its ability to mitigate cell death and the underlying damaging processes, such as the accumulation of intracellular reactive oxygen species (ROS). arvojournals.org Given the role of oxidative stress in neurodegenerative diseases, the ARPE-19 model is a highly relevant system for evaluating the potential neuroprotective properties of compounds like (R)-Binospirone. nih.gov

Radioligand Binding Assays for Receptor Affinity Characterization

Radioligand binding assays are a cornerstone for characterizing the interaction of a compound with its molecular targets. These assays measure the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki) or pIC50. A lower Ki value signifies a higher binding affinity.

Studies utilizing radioligand binding techniques have demonstrated that Binospirone (MDL 73005EF) is a potent and highly selective ligand for the serotonin 5-HT1A receptor. nih.govnih.gov It displays a significantly higher affinity for the 5-HT1A site compared to other monoamine receptors, including dopamine (B1211576) D2 receptors, and benzodiazepine binding sites. nih.govnih.gov This selectivity is a key feature of its pharmacological profile. Compared to the related anxiolytic compound buspirone (B1668070), binospirone is both more potent and more selective for the 5-HT1A receptor. nih.govnih.gov

Binding Affinity of Binospirone (MDL 73005EF) at Various Receptors

| Receptor | Affinity Measure | Value | Reference |

|---|---|---|---|

| 5-HT1A | pIC50 | 8.6 | nih.govnih.gov |

| Dopamine D2 | Low Affinity | >100-fold less than 5-HT1A | nih.govnih.govnih.gov |

| α1-adrenergic | Low Affinity | >100-fold less than 5-HT1A | nih.gov |

| α2-adrenergic | Low Affinity | >100-fold less than 5-HT1A | nih.gov |

Functional Assays of Receptor Efficacy (e.g., beta-arrestin interactions)

Beyond determining binding affinity, functional assays are essential for elucidating the efficacy of a compound—that is, its ability to activate or block a receptor's signaling cascade. These assays can differentiate between agonists, antagonists, partial agonists, and inverse agonists. nih.gov Common functional assays for G-protein coupled receptors (GPCRs) like the 5-HT1A receptor include measuring the binding of [35S]GTPγS to assess G-protein activation or quantifying changes in second messenger levels, such as cyclic AMP (cAMP). nih.govnih.gov

Binospirone (MDL 73005EF) has been characterized as a partial agonist at the 5-HT1A receptor. nih.gov Specifically, in studies using rat hippocampal membranes, it was shown to inhibit forskolin-stimulated adenylate cyclase activity, a functional response indicative of 5-HT1A receptor agonism. nih.gov Other functional studies have revealed a more complex profile, suggesting that binospirone may act as a partial agonist at presynaptic 5-HT1A autoreceptors while functioning as an antagonist at postsynaptic 5-HT1A receptors. nih.gov This dual activity may underlie its unique pharmacological effects.

More advanced functional assays investigate biased signaling, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). nih.govnih.govuniversiteitleiden.nl β-arrestin recruitment assays, which measure the translocation of β-arrestin proteins to the activated receptor, are used to study receptor desensitization, internalization, and β-arrestin-mediated signaling. nih.govmultispaninc.com While these assays are critical for understanding the full functional profile of modern GPCR ligands, specific data on (R)-Binospirone from β-arrestin recruitment assays are not widely reported in the literature.

Investigation of Gene Expression Profiles (e.g., antioxidant genes)

Analyzing changes in gene expression provides insight into the broader cellular mechanisms affected by a compound. For a compound with potential neuroprotective effects, examining its influence on the expression of antioxidant genes is particularly relevant. The transcription factor Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of numerous protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov

Studies in various cell types, including astrocytes and ARPE-19 cells, have demonstrated that certain compounds can induce the expression of these phase II antioxidant enzymes, thereby protecting the cells from oxidative damage. nih.gov Melatonin, for example, has been shown to increase the mRNA levels for antioxidant enzymes like glutathione peroxidase and superoxide dismutase in brain tissue. nih.gov Although direct studies on the effects of (R)-Binospirone on antioxidant gene expression profiles have not been extensively published, this remains a key area for future investigation. Such studies, potentially using quantitative PCR (qPCR) or microarray analysis in a relevant cell model like ARPE-19, could clarify whether the compound's mechanisms of action involve the enhancement of endogenous cellular defense systems against oxidative stress.

In Vitro Drug Release Studies from Formulations for Preclinical Characterization

In vitro drug release studies are a critical component of preclinical pharmaceutical development. They characterize the rate and extent to which an active pharmaceutical ingredient (API) is liberated from a specific dosage form, providing essential information for predicting in vivo performance. mdpi.comnih.gov These tests are typically performed using standardized apparatus, such as the USP Apparatus 2 (paddle method), under controlled conditions of temperature, agitation speed, and dissolution medium. mdpi.com

Structure Activity Relationships Sar and Computational Modeling of R Binospirone and Analogues

Impact of Structural Modifications on Receptor Affinity and Selectivity

The pharmacological profile of arylpiperazine derivatives like (R)-Binospirone can be finely tuned through structural modifications to its three main components: the N-1-aryl substituent, the alkyl spacer, and the terminal fragment. nih.govnih.gov These changes significantly influence the ligand's affinity and selectivity for various G protein-coupled receptors (GPCRs), particularly serotonin and dopamine (B1211576) receptors. nih.gov

Influence of Alkyl Spacer Length on CNS Activity and Receptor Affinity

The alkyl spacer, the flexible chain connecting the arylpiperazine core to the terminal fragment, is a key determinant of receptor affinity. For 5-HT1A receptors, the length of this spacer causes significant variations in binding affinity. nih.gov

Studies on buspirone (B1668070) analogues revealed that the potency at dopamine receptor binding sites is directly affected by the length of this alkylene chain. nih.gov More specific research on arylpiperazine derivatives has demonstrated a clear relationship between spacer length and affinity for both 5-HT1A and 5-HT2A receptors. A comparison of compounds with ethylene (two-carbon), propylene (three-carbon), and butylene (four-carbon) spacers showed that 5-HT1A receptor affinity decreases as the alkyl chain is shortened. nih.gov The tetramethylene (four-carbon) spacer, as found in buspirone and many of its analogues, is often optimal for high affinity at 5-HT1A receptors. nih.govnih.gov In some series, derivatives with a tetramethylene spacer exhibit higher 5-HT1A affinity than their trimethylene counterparts. nih.gov

| Spacer Length (n) | 5-HT1A Receptor Affinity |

| Ethylene (n=2) | Lower |

| Propylene (n=3) | Intermediate |

| Butylene (n=4) | Higher / Optimal |

This table illustrates the general trend of how alkyl spacer length influences 5-HT1A receptor affinity in long-chain arylpiperazine compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For arylpiperazine derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in elucidating the structural requirements for potent receptor antagonism. mdpi.com

These computational models have been applied to large datasets of arylpiperazine derivatives to understand their interactions with the 5-HT2A receptor. The resulting models demonstrate good predictive power and highlight the key structural features that influence antagonist potency. mdpi.com CoMFA studies on different subtypes of β-adrenoceptors also show that distinct steric and electrostatic contributions are required for binding to each receptor subtype, which helps in understanding selectivity. nih.gov For 5-HT1A receptor ligands, 3D-QSAR models confirm that the pharmacophore resides in the arylpiperazine portion of the molecule. researchgate.net The contour maps generated from these studies provide a visual representation of where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic groups are favored or disfavored, guiding the design of new, more potent, and selective molecules. mdpi.comnih.gov

Molecular Docking Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. arxiv.orgmeilerlab.org Since the crystal structures of many target receptors, such as the 5-HT1A receptor, are not available, docking studies often rely on homology models built using templates like bovine rhodopsin or the β2-adrenergic receptor. nih.govresearchgate.netmdpi.com

Docking simulations of arylpiperazine ligands into the 5-HT1A receptor model have identified key amino acid residues that stabilize the ligand-receptor complex. Important interactions include a charge-assisted hydrogen bond between the protonated nitrogen of the piperazine ring and the highly conserved Asp116 residue in transmembrane domain 3 (TM3). researchgate.net Additionally, hydrophobic interactions with residues such as Phe362 in TM6 and hydrogen bonding with Ser199 in TM5 are suggested to be crucial for the binding of arylpiperazines. researchgate.net Similar docking studies for dopamine D2 and D3 receptors have revealed that N-arylpiperazine derivatives engage in hydrophobic interactions within the secondary binding pocket. semanticscholar.org These simulations provide a static but detailed snapshot of the binding mode, helping to rationalize observed SAR data and guide further structural modifications. mdpi.com

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

While molecular docking provides a static view, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. ox.ac.uk MD simulations are used to refine homology models, assess the stability of docked ligand poses, and explore conformational changes within the receptor upon ligand binding. mdpi.comfu-berlin.de

For G protein-coupled receptors, MD simulations can reveal the subtle rearrangements that occur during receptor activation by an agonist or stabilization by an antagonist. researchgate.net Simulations of arylpiperazine antagonists in complex with the 5-HT2A receptor have been used to supplement docking results, providing a more detailed understanding of the ligand's conformation within the binding cavity. mdpi.com These simulations can track the stability of the complex by calculating metrics such as the root-mean-square deviation (RMSD) over time. A stable complex will show minimal fluctuation in its RMSD value, confirming a favorable binding pose. nih.gov By observing the interactions and movements of the ligand and receptor atoms over nanoseconds or microseconds, MD simulations provide a more complete picture of the molecular recognition process. mdpi.com

Development of Theoretical Models for Drug-Receptor Interactions

The development of theoretical models is essential for understanding the complex nature of drug-receptor interactions, especially when high-resolution experimental structures are unavailable. nih.gov For the 5-HT1A receptor, homology models based on the crystal structure of bovine rhodopsin have served as the primary theoretical framework for studying arylpiperazine binding. researchgate.net These models allow for the definition of the putative binding pocket and the identification of key amino acid residues and interaction types that stabilize the ligand-receptor complex. researchgate.net

Pharmacophore modeling is another powerful theoretical approach. Based on the structures of known active ligands, a pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. Pharmacophore models for 5-HT1A and 5-HT7 receptor ligands consistently identify several key features: a protonated nitrogen atom capable of forming charge-assisted hydrogen bonds, two or three hydrophobic/aromatic regions, and at least two hydrogen bond acceptors. nih.gov These theoretical models serve as valuable guides for virtual screening and the rational design of novel ligands with improved affinity and selectivity. researchgate.net

Emerging Research Themes and Future Directions for R Binospirone Research

Exploration of Novel Therapeutic Indications Based on Preclinical Findings

Preclinical research dedicated to exploring novel therapeutic indications for (R)-Binospirone is currently limited. While the anxiolytic properties of the racemic mixture have been established, the specific potential of the (R)-enantiomer in other central nervous system (CNS) disorders remains an open area for investigation. wikipedia.orgiiab.me The therapeutic landscape for neuropsychiatric and neurodegenerative diseases is continually evolving, with a growing need for targeted and effective treatments.

Future preclinical studies should aim to evaluate the efficacy of (R)-Binospirone in animal models of disorders where 5-HT1A receptor modulation is implicated. Potential areas of exploration include:

Depressive Disorders: Given the established role of the serotonergic system in the pathophysiology of depression, and the antidepressant-like effects observed with other 5-HT1A receptor modulators, investigating the potential of (R)-Binospirone in preclinical models of depression is a logical next step. nih.gov

Cognitive Impairment: Preclinical and clinical studies on related compounds like buspirone (B1668070) have suggested potential cognitive benefits. nih.govresearchgate.net Therefore, evaluating the effects of (R)-Binospirone on cognitive deficits in models of aging, Alzheimer's disease, or schizophrenia could unveil a novel therapeutic application.

Neurodevelopmental Disorders: The serotonergic system plays a crucial role in brain development. Exploring the effects of (R)-Binospirone in animal models of neurodevelopmental disorders could provide insights into its potential for addressing core behavioral and cognitive symptoms.

A systematic preclinical screening of (R)-Binospirone across a range of validated animal models is essential to identify and validate novel therapeutic avenues beyond its presumed anxiolytic activity.

Elucidation of Complex Downstream Signaling Pathways

The mechanism of action of Binospirone is understood to involve its interaction with 5-HT1A receptors, acting as a partial agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors. wikipedia.orgiiab.me However, a detailed understanding of the specific downstream signaling cascades modulated by the (R)-enantiomer is largely unavailable. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that can activate a multitude of intracellular signaling pathways, leading to diverse physiological effects. psychopharmacologyinstitute.com

Future research should focus on delineating the precise signaling signature of (R)-Binospirone. Key research questions to address include:

G-protein Coupling: Determining the preferential G-protein coupling (e.g., Gαi/o, Gβγ) of (R)-Binospirone at both presynaptic and postsynaptic 5-HT1A receptors is fundamental to understanding its cellular effects.

Second Messenger Systems: Investigating the impact of (R)-Binospirone on key second messenger systems, such as the adenylyl cyclase/cAMP pathway and phospholipase C/IP3/DAG pathway, will provide critical insights into its mechanism of action. nih.gov

Effector Kinases and Transcription Factors: Identifying the downstream kinases (e.g., ERK, Akt) and transcription factors (e.g., CREB) that are modulated by (R)-Binospirone will help to connect receptor activation to long-term changes in gene expression and neuronal function.

Utilizing modern molecular and cellular techniques, such as in vitro signaling assays in cell lines expressing human 5-HT1A receptors and ex vivo studies using brain tissue, will be crucial for mapping the intricate downstream signaling network of (R)-Binospirone.

Comparative Preclinical Studies with Other Azaspirodecanedione Derivatives

The azaspirodecanedione class of compounds includes several well-characterized drugs, such as buspirone and tandospirone, which are also 5-HT1A receptor ligands. wikipedia.orgnih.gov Comparative preclinical studies are essential to understand the unique pharmacological profile of (R)-Binospirone and to determine its potential advantages over existing therapies. To date, direct head-to-head preclinical comparisons of (R)-Binospirone with other azapirones are lacking in the published literature.

Future comparative studies should be designed to assess a range of pharmacological and behavioral parameters, including:

Receptor Binding Affinity and Selectivity: A comprehensive binding profile of (R)-Binospirone at various neurotransmitter receptors and transporters is needed to determine its selectivity and potential for off-target effects compared to other azapirones. researchgate.net

Functional Activity: In vitro functional assays should be employed to compare the intrinsic efficacy of (R)-Binospirone as a partial agonist or antagonist at 5-HT1A receptors with that of buspirone, tandospirone, and other relevant compounds.

Behavioral Efficacy: Head-to-head comparisons in standardized animal models of anxiety, depression, and cognition will be critical to differentiate the behavioral profile of (R)-Binospirone from other drugs in its class. nih.gov

Pharmacokinetic Properties: A comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds will inform their potential for clinical development.

Below is a hypothetical data table illustrating the type of comparative data that needs to be generated for (R)-Binospirone.

| Compound | 5-HT1A Binding Affinity (Ki, nM) | Functional Activity at 5-HT1A | Anxiolytic Efficacy (Animal Model) |

| (R)-Binospirone | Data not available | Data not available | Data not available |

| Buspirone | 1.0 - 4.2 | Partial Agonist | Effective |

| Tandospirone | 2.6 - 15 | Partial Agonist | Effective |

Note: The data for Buspirone and Tandospirone are derived from existing literature and are provided for illustrative purposes. Specific values can vary between studies.

Investigating Potential Repurposing in Non-Traditional Therapeutic Areas

Drug repurposing, the identification of new therapeutic uses for existing compounds, is a cost-effective strategy for drug development. invivobiosystems.com While (R)-Binospirone is primarily considered for its potential in psychiatric disorders, its mechanism of action suggests that it could have utility in other, non-traditional therapeutic areas. However, there is currently no published preclinical research exploring the repurposing of (R)-Binospirone.

Future exploratory studies could investigate the potential of (R)-Binospirone in a variety of conditions, including:

Neurological Disorders: The neuroprotective potential of 5-HT1A receptor agonists has been suggested in preclinical models of neurodegenerative diseases like Parkinson's and in traumatic brain injury. nih.govlidsen.com Investigating whether (R)-Binospirone exhibits neuroprotective effects could open up new avenues for its use.

Inflammatory Conditions: The serotonergic system is known to modulate immune function, and 5-HT1A receptors are expressed on immune cells. Exploring the anti-inflammatory properties of (R)-Binospirone in preclinical models of inflammatory diseases could be a novel research direction.

Pain Management: The descending serotonergic pathways are involved in the modulation of pain. Preclinical studies could assess the analgesic potential of (R)-Binospirone in various models of acute and chronic pain.

A systematic approach to repurposing, combining computational screening with in vitro and in vivo validation, would be the most effective way to uncover the full therapeutic potential of (R)-Binospirone beyond its traditional focus on anxiety.

Q & A

Q. How should researchers integrate multi-omics data to explore (R)-Binospirone’s off-target effects?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using pathway enrichment tools (e.g., DAVID, MetaboAnalyst). Apply weighted gene co-expression network analysis (WGCNA) to identify modules correlated with treatment outcomes. Validate hypotheses via CRISPR-based gene knockout or siRNA silencing in cell models .

Literature and Reproducibility

Q. What systematic approaches identify gaps in existing literature on (R)-Binospirone’s neuropharmacology?

- Methodological Answer : Conduct a PRISMA-guided review using databases (PubMed, Scopus) with keywords: "(R)-Binospirone," "5-HT₁A agonist," "enantiomer pharmacokinetics." Apply PICO framework to structure queries. Use citation chaining to trace seminal studies. Gap analysis tools (e.g., NVivo) can categorize themes (e.g., "dose-response inconsistencies") for prioritization .

Q. How can researchers ensure reproducibility in synthesizing and characterizing (R)-Binospirone?

- Methodological Answer : Publish detailed protocols in supplementary materials, including raw spectral data (NMR, HRMS) and chromatograms. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use third-party compound validation services for independent stereochemical confirmation. Cross-validate assays with collaborative labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.